molecular formula C11H11BrN2O B11791249 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole CAS No. 1395896-56-6

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole

Cat. No.: B11791249
CAS No.: 1395896-56-6
M. Wt: 267.12 g/mol
InChI Key: QDVHMIJQPMANOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and 3-methyl-1-phenyl-1H-pyrazole.

    Condensation Reaction: The key step involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazole in the presence of a suitable base, such as potassium carbonate, in a solvent like ethanol.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrazole compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The methoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methoxyphenyl)adamantane: This compound shares the bromine and methoxy substituents but differs in the core structure, which is an adamantane instead of a pyrazole.

    5-Bromo-2-methoxyphenyl benzenesulfonate: This compound has a similar phenyl ring with bromine and methoxy groups but features a benzenesulfonate group instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1395896-56-6

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-5-methylpyrazole

InChI

InChI=1S/C11H11BrN2O/c1-8-5-6-13-14(8)10-7-9(12)3-4-11(10)15-2/h3-7H,1-2H3

InChI Key

QDVHMIJQPMANOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.